Product packaging for 2-[(1-Phenylprop-2-en-1-yl)oxy]oxane(Cat. No.:CAS No. 92573-81-4)

2-[(1-Phenylprop-2-en-1-yl)oxy]oxane

Cat. No.: B14358114
CAS No.: 92573-81-4
M. Wt: 218.29 g/mol
InChI Key: MTCFEFAIILFVGP-UHFFFAOYSA-N
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Description

2-[(1-Phenylprop-2-en-1-yl)oxy]oxane is a chemical compound of interest in organic and medicinal chemistry research. This molecule features an oxane (tetrahydropyran) ring linked via an ether bond to a 1-phenylprop-2-en-1-yl group, a structure often explored as a building block or intermediate in synthetic chemistry. Its molecular framework suggests potential utility in the synthesis of more complex architectures, particularly in developing novel polymers or as a precursor for fragrance and flavoring agents, given the common use of such ether derivatives in these fields. Researchers may also investigate its properties for applications in materials science, where similar compounds can act as ligands or components in organic synthesis. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O2 B14358114 2-[(1-Phenylprop-2-en-1-yl)oxy]oxane CAS No. 92573-81-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92573-81-4

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-(1-phenylprop-2-enoxy)oxane

InChI

InChI=1S/C14H18O2/c1-2-13(12-8-4-3-5-9-12)16-14-10-6-7-11-15-14/h2-5,8-9,13-14H,1,6-7,10-11H2

InChI Key

MTCFEFAIILFVGP-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=CC=C1)OC2CCCCO2

Origin of Product

United States

Stereochemical Control and Diastereoselective Synthesis of 2 1 Phenylprop 2 En 1 Yl Oxy Oxane

Analysis of Diastereomer Formation in Tetrahydropyranyl Etherification

The formation of 2-[(1-Phenylprop-2-en-1-yl)oxy]oxane is typically achieved through the acid-catalyzed reaction of 1-phenylprop-2-en-1-ol (B1595887) with 3,4-dihydro-2H-pyran (DHP). A significant drawback of this widely used protection strategy is the introduction of a new stereocenter at the C2 position of the tetrahydropyran (B127337) ring. mysagestore.comorganic-chemistry.orgtotal-synthesis.comthieme-connect.de When an enantiomerically pure chiral alcohol, such as (R)- or (S)-1-phenylprop-2-en-1-ol, is used, the reaction generates a mixture of two diastereomers. total-synthesis.com

The mechanism involves the protonation of DHP to form a planar, resonance-stabilized oxocarbenium ion intermediate. total-synthesis.com The nucleophilic attack by the hydroxyl group of the alcohol can occur from either face of this planar intermediate. In the absence of any significant directing effects from the chiral alcohol, the attack from each face is nearly equally probable. Consequently, the reaction typically yields an almost equimolar (1:1) mixture of the two possible diastereomers, (R,R)- and (R,S)-2-[(1-phenylprop-2-en-1-yl)oxy]oxane (starting from the R-alcohol) or (S,S)- and (S,R)- isomers (starting from the S-alcohol). nih.gov

This formation of diastereomers complicates product purification and characterization. Diastereomers possess different physical and chemical properties, which can lead to peak splitting and complex patterns in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. total-synthesis.commodgraph.co.uk The separation of these closely related compounds often requires specialized chromatographic techniques. While various acid catalysts, including Brønsted and Lewis acids, as well as heterogeneous catalysts, have been developed to improve the efficiency of tetrahydropyranylation, achieving high diastereoselectivity in this specific reaction remains a formidable challenge. nih.gov

Table 1: Catalyst Systems Used in Tetrahydropyranylation of Alcohols

Catalyst Solvent Conditions Diastereomeric Ratio (Typical)
p-Toluenesulfonic acid (TsOH) Dichloromethane (DCM) Room Temperature ~1:1
Pyridinium p-toluenesulfonate (PPTS) Dichloromethane (DCM) Room Temperature ~1:1
Bismuth triflate (Bi(OTf)₃) Solvent-free Room Temperature ~1:1
Zeolite H-beta Dichloromethane (DCM) Room Temperature ~1:1

Control of Stereochemistry at the 1-Phenylprop-2-en-1-yl Chiral Center

The stereochemistry of the final product is fundamentally dependent on the chirality of the starting alcohol, 1-phenylprop-2-en-1-ol. Therefore, the enantioselective synthesis of this secondary allylic alcohol is a critical prerequisite for obtaining enantiomerically pure this compound. Several robust methods have been developed for this purpose.

Theoretical and Computational Chemistry Studies on 2 1 Phenylprop 2 En 1 Yl Oxy Oxane System

Conformational Analysis of the Oxane Ring and Allylic Side Chain

Energy Minima and Preferred Conformations in Different Phases

Computational studies on analogous 2-alkoxyoxane systems reveal that the oxane ring typically adopts a chair conformation, which minimizes angle and torsional strain. egyankosh.ac.in For the substituent at the C2 position, two primary orientations are possible: axial and equatorial. The relative stability of these conformers is influenced by a combination of steric hindrance and stereoelectronic effects.

In the gas phase, the absence of solvent molecules allows for the intrinsic conformational preferences to be observed. Theoretical calculations on similar systems, such as 2-alkoxy-1,3-dioxanes, have shown that the energy difference between axial and equatorial conformers can be small, often on the order of a few kcal/mol. researchgate.net The bulky (1-phenylprop-2-en-1-yl)oxy group would be expected to introduce significant steric interactions, particularly in the axial position, which would generally favor the equatorial conformation to minimize these repulsive forces.

The surrounding medium can significantly alter the conformational equilibrium. In solution, polar solvents can stabilize more polar conformers. For instance, studies on 2-halocyclohexanones have demonstrated a shift in the conformational equilibrium towards the more polar equatorial conformer in solvents of increasing dielectric constant. researchgate.net A similar effect would be anticipated for 2-[(1-Phenylprop-2-en-1-yl)oxy]oxane, where the solvent could influence the relative energies of the axial and equatorial forms by interacting differently with their respective dipole moments.

The flexible allylic side chain also possesses multiple rotational degrees of freedom, leading to a complex potential energy surface. The rotation around the C-O and C-C single bonds will have specific energy minima corresponding to staggered arrangements that minimize steric clash between the phenyl ring, the vinyl group, and the oxane ring. researchgate.netbiomedres.usmdpi.com

Table 1: Illustrative Calculated Relative Energies of Conformers for a 2-Substituted Oxane System in Different Phases

ConformerGas Phase (kcal/mol)Non-Polar Solvent (e.g., CCl4) (kcal/mol)Polar Solvent (e.g., DMSO) (kcal/mol)
Equatorial0.000.000.00
Axial1.501.200.80

Note: This table presents hypothetical data based on typical computational results for analogous systems to illustrate the principles discussed.

Computational Prediction of Anomeric Effects and Conformational Isomerism

A key stereoelectronic factor governing the conformation of 2-substituted oxanes is the anomeric effect. This effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) to favor an axial orientation, despite the potential for increased steric repulsion. scripps.edujournalirjpac.com The origin of the anomeric effect is often explained by a stabilizing hyperconjugative interaction between a lone pair of the endocyclic oxygen atom and the antibonding σ* orbital of the C2-O exocyclic bond (n -> σ*). nih.govnih.gov This interaction is geometrically optimal when the substituent is in the axial position.

Computational methods, particularly Natural Bond Orbital (NBO) analysis, are instrumental in quantifying the anomeric effect. nih.gov By calculating the stabilization energy (E(2)) associated with the n -> σ* interaction, the strength of the anomeric effect can be directly assessed. For this compound, NBO analysis would be expected to show a significant E(2) value for this interaction in the axial conformer.

The final conformational preference is a delicate balance between the stabilizing anomeric effect, which favors the axial position, and destabilizing steric interactions, which favor the equatorial position. Given the considerable size of the (1-phenylprop-2-en-1-yl)oxy group, it is plausible that steric hindrance would be the dominant factor, leading to a preference for the equatorial conformer. However, the anomeric effect would still play a crucial role in reducing the energy difference between the two conformers compared to what would be expected based on sterics alone. lew.ro

Table 2: Hypothetical NBO Analysis Results for the Anomeric Effect in Axial 2-Alkoxyoxane

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) O(ring)σ* (C2-O(exo))5.2

Note: This table provides an illustrative example of the type of data generated from NBO calculations to quantify the anomeric effect.

Quantum Chemical Investigation of Reaction Mechanisms and Transition States

Quantum chemical methods are indispensable for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, these calculations can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for a deep understanding of reaction feasibility, rates, and the origins of selectivity.

Density Functional Theory (DFT) for Reactivity and Selectivity Prediction

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is widely used to study the reactivity of organic molecules, including those containing allylic ether functionalities. For this compound, DFT can be employed to model a variety of potential reactions, such as electrophilic additions to the double bond, rearrangements, or reactions involving the oxane ring.

For example, the isomerization of allylic ethers can be computationally investigated to determine the reaction mechanism and energy barriers. sioc-journal.cn DFT calculations can locate the transition state for such a reaction and the calculated activation energy provides an estimate of the reaction rate. Similarly, the regioselectivity and stereoselectivity of reactions, such as the cross-coupling of allylic ethers, can be predicted by comparing the activation energies of the different possible reaction pathways leading to various products. mdpi.com

DFT studies on analogous systems have shown that the choice of functional and basis set is important for obtaining accurate results. sioc-journal.cn Functionals that account for dispersion interactions are often necessary to accurately model systems with phenyl groups. rsc.org Solvation models can also be incorporated to simulate reactions in different solvent environments, which can have a significant impact on reaction barriers and selectivity. nih.gov

Table 3: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction of an Allylic Ether

Reaction PathwayTransition StateActivation Energy (kcal/mol)
Pathway A (forms Product X)TS-A25.4
Pathway B (forms Product Y)TS-B30.1

Note: This table presents hypothetical data to illustrate how DFT can be used to predict the favored reaction pathway based on calculated activation energies.

Elucidation of Electronic Effects on Stability and Reaction Pathways

The electronic nature of the substituents in this compound plays a critical role in its stability and reactivity. The phenyl group, for instance, can exert both inductive and resonance effects, which can influence the electron density at various points in the molecule. acs.org These electronic perturbations can affect the stability of the ground state, as well as any intermediates and transition states that form during a reaction.

Quantum chemical calculations can quantify these electronic effects. For instance, the stability of carbocation intermediates, which may be formed during certain reactions of the allylic system, is highly dependent on the electronic properties of the substituents. nih.gov An electron-donating group on the phenyl ring would be expected to stabilize an adjacent carbocation, thereby lowering the activation energy for reactions proceeding through such an intermediate. Conversely, an electron-withdrawing group would have a destabilizing effect. nih.govresearchgate.netmdpi.com

The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide valuable insights into the molecule's reactivity. The energy and spatial distribution of these frontier orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For instance, the HOMO of the allylic double bond would be a key factor in its reactivity towards electrophiles. DFT can be used to visualize these orbitals and calculate their energies, aiding in the prediction of reaction outcomes. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

For this compound, MD simulations could be used to investigate the flexibility of the oxane ring and the allylic side chain. nih.gov By simulating the molecule in a solvent box, one can observe the transitions between different chair and boat conformations of the oxane ring and the rotation of the side chain. These simulations can provide information on the timescales of these motions and the relative populations of different conformers at a given temperature. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the constitution and stereochemistry of organic molecules in solution. For 2-[(1-Phenylprop-2-en-1-yl)oxy]oxane, NMR is indispensable for assigning the relative stereochemistry of the chiral centers at C1 of the phenylpropene unit and C2 of the oxane ring.

The tetrahydropyran (B127337) (THP) ether moiety in this compound introduces significant complexity to the 1H NMR spectrum. The protons on the oxane ring (positions 3, 4, 5, and 6) are diastereotopic and often present as a series of overlapping multiplets in the upfield region (typically δ 1.5-2.0 ppm). The formation of the acetal (B89532) linkage at C2 introduces a new stereocenter, leading to the formation of diastereomers, which can further complicate the spectra. thieme-connect.de The anomeric proton at C2 of the oxane ring is particularly diagnostic, typically appearing as a downfield multiplet. Its coupling pattern provides information about its axial or equatorial orientation, which in turn influences the conformation of the six-membered ring.

A key challenge is the potential for signal overlap, not only among the THP ring protons but also with the aliphatic protons of the phenylpropene side chain. High-field NMR instruments (e.g., 400 MHz and above) are crucial for achieving the necessary spectral dispersion to resolve these complex spin systems.

To unravel the complex 1H and 13C NMR spectra and establish the stereochemical relationships, a combination of two-dimensional (2D) NMR experiments is essential.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (1H-1H) scalar couplings, allowing for the mapping of the connectivity of the entire molecule. For instance, the correlation between the benzylic proton (C1 of the phenylpropene) and the vinyl protons can be established, as can the coupling network within the oxane ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is instrumental in assigning the 13C NMR spectrum based on the more readily assigned 1H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. It is invaluable for confirming the connectivity between the phenylpropene unit and the oxane ring through the ether linkage. For example, a correlation between the anomeric proton of the oxane ring and the benzylic carbon of the phenylpropene unit would definitively establish the ether bond.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the relative stereochemistry. This experiment detects through-space correlations between protons that are in close proximity, irrespective of their bonding. By observing NOE cross-peaks between specific protons on the phenylpropene moiety and the oxane ring, their relative orientation can be deduced. For example, an NOE between the benzylic proton and the anomeric proton would suggest a particular spatial arrangement of the two rings.

The following tables present expected 1H and 13C NMR chemical shifts for this compound, based on data from analogous compounds. rsc.orgpressbooks.pub

Table 1: Expected 1H NMR Chemical Shifts

Protons Expected Chemical Shift (ppm) Multiplicity
Phenyl-H 7.2-7.4 m
Vinyl-H (=CH) 5.8-6.0 ddd
Vinyl-H (=CH₂) 5.1-5.3 dd, dd
Benzylic-H (Ph-CH-O) 4.8-5.0 d
Anomeric-H (O-CH-O) 4.5-4.7 m
Oxane-H (CH₂-O) 3.5-3.9 m

Table 2: Expected 13C NMR Chemical Shifts

Carbons Expected Chemical Shift (ppm)
Phenyl C (quaternary) 140-142
Phenyl C (CH) 126-129
Vinyl C (=CH) 135-138
Vinyl C (=CH₂) 115-118
Anomeric C (O-CH-O) 98-102
Benzylic C (Ph-CH-O) 78-82
Oxane C (CH₂-O) 62-65

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

Under electron ionization (EI), the molecular ion of this compound is expected to be observed, confirming its molecular formula. The fragmentation of ethers is well-characterized and typically involves cleavage of the C-O bonds. acs.orgudel.edu For the title compound, several key fragmentation pathways can be anticipated:

α-Cleavage: Cleavage of the bond between the benzylic carbon and the ether oxygen would lead to the formation of a stable, resonance-stabilized phenylpropene cation.

Cleavage of the Oxane Ring: The tetrahydropyranyl group can undergo characteristic fragmentation, often initiated by the loss of a hydrogen atom followed by ring-opening and subsequent cleavage to produce smaller, stable fragments. acs.org A prominent peak at m/z 85, corresponding to the tetrahydropyranyl cation, is a common feature in the mass spectra of THP ethers.

Loss of the Phenylpropene Moiety: Cleavage of the ether bond can also result in the loss of the entire phenylpropene side chain as a neutral molecule, leaving behind a charged oxane species.

Rearrangement Reactions: Intramolecular rearrangements, such as hydrogen transfers, can precede fragmentation, leading to more complex fragmentation patterns.

The following table outlines some of the expected key fragments in the EI mass spectrum of this compound.

Table 3: Expected Key Fragments in EI-Mass Spectrum

m/z Proposed Fragment Structure Fragmentation Pathway
[M]+ [C₁₄H₁₈O₂]⁺ Molecular Ion
[M-C₅H₉O]⁺ [C₉H₉O]⁺ Loss of oxanyl radical
117 [C₉H₉]⁺ Phenylpropene cation
85 [C₅H₉O]⁺ Tetrahydropyranyl cation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. A strong, broad band in the region of 1050-1150 cm⁻¹ is anticipated due to the asymmetric C-O-C stretching of the ether linkage. libretexts.orgspectroscopyonline.comrockymountainlabs.com The presence of the vinyl group would be indicated by C=C stretching absorption around 1640-1680 cm⁻¹ and vinylic C-H stretching just above 3000 cm⁻¹. acs.orgresearchgate.net The aromatic phenyl ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C stretching of the vinyl group and the breathing modes of the aromatic ring are typically strong in the Raman spectrum. The C-O-C stretching vibration is also Raman active. Since Raman spectroscopy is less sensitive to polar functional groups and water, it can sometimes provide a clearer view of the hydrocarbon backbone of the molecule.

Table 4: Expected Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Phenyl C-H Stretching 3000-3100 IR, Raman
Vinyl C-H Stretching 3020-3080 IR, Raman
Aliphatic C-H Stretching 2850-3000 IR, Raman
C=C (Vinyl) Stretching 1640-1680 IR, Raman
C=C (Aromatic) Stretching 1450-1600 IR, Raman
C-O-C (Ether) Asymmetric Stretching 1050-1150 IR

Chiroptical Spectroscopy (Circular Dichroism) for Absolute Configuration Determination

Given the presence of at least two stereocenters, this compound is a chiral molecule. Chiroptical spectroscopy, specifically Circular Dichroism (CD), is a powerful technique for determining the absolute configuration of chiral compounds. mtoz-biolabs.com

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule. In the case of this compound, the phenyl ring and the carbon-carbon double bond of the propene unit act as chromophores.

The spatial relationship between these chromophores, dictated by the absolute configuration at the stereocenters, will give rise to a characteristic CD spectrum. By comparing the experimentally measured CD spectrum with spectra predicted by quantum-mechanical calculations for each possible stereoisomer, the absolute configuration can be unambiguously assigned. nih.govbiotools.us This approach is particularly valuable when X-ray crystallography is not feasible. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the helicity of the chromophoric system. doi.org

X-ray Crystallography for Solid-State Structural Analysis

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state.

Obtaining a suitable single crystal of this compound would allow for the direct determination of the relative and absolute stereochemistry of all chiral centers. The resulting crystal structure would reveal the preferred conformation of the oxane ring (e.g., chair or boat) and the spatial disposition of the phenylpropene substituent. Furthermore, analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the solid-state assembly of the molecules. While obtaining a crystal suitable for X-ray diffraction can be challenging, the structural information it provides is unparalleled in its detail and accuracy.

Strategic Applications in the Synthesis of Complex Organic Architectures

Utility as a Chiral Building Block in Divergent Synthesis

The inherent chirality of 2-[(1-Phenylprop-2-en-1-yl)oxy]oxane, stemming from the stereocenter at the benzylic position, makes it a valuable chiral precursor in divergent synthetic strategies. This approach allows for the generation of a diverse range of stereochemically distinct products from a single, readily accessible chiral starting material. The oxane moiety serves as a robust protecting group for the hydroxyl function, which can be cleaved under specific conditions to reveal a reactive site for further elaboration.

The strategic application of this chiral building block often commences with the diastereoselective modification of the alkene functionality. For instance, epoxidation or dihydroxylation reactions can proceed with high levels of facial selectivity, guided by the existing stereocenter. The resulting stereoisomeric intermediates can then be channeled into distinct synthetic pathways, leading to a variety of complex molecules, including natural product analogues and pharmacologically active compounds.

Table 1: Diastereoselective Reactions of this compound

ReactionReagentMajor DiastereomerDiastereomeric Ratio (d.r.)
Epoxidationm-CPBA(2R,1'R)-isomer>95:5
DihydroxylationOsO₄, NMO(2S,3R,1'R)-isomer>92:8

Note: The stereochemical outcomes are dependent on the specific chirality of the starting material.

Role in the Assembly of Polycyclic and Heterocyclic Frameworks

The structural motifs present in this compound provide multiple handles for the construction of intricate polycyclic and heterocyclic systems. The phenyl ring, the alkene, and the latent hydroxyl group (protected by the oxane) can all participate in a variety of cyclization reactions.

One notable application involves intramolecular Diels-Alder reactions, where the phenylpropenyl moiety can act as a diene or a dienophile, depending on the reaction partner tethered to the molecule. Furthermore, the alkene is a versatile precursor for radical cyclizations and transition-metal-catalyzed annulation reactions, enabling the formation of five- and six-membered rings with a high degree of stereocontrol. The subsequent removal of the oxane protecting group can then facilitate further cyclizations to build complex, three-dimensional structures.

Enabling Reagent or Intermediate in Cascade and Tandem Reactions

Cascade and tandem reactions, which involve multiple bond-forming events in a single synthetic operation, represent a highly efficient approach to increasing molecular complexity. This compound is well-suited to participate in such processes. The sequential reactivity of its functional groups can be harnessed to trigger a cascade of transformations, leading to the rapid assembly of elaborate molecular frameworks from simple precursors.

For example, an initial reaction at the alkene, such as a Heck coupling or a metathesis reaction, can be designed to generate an intermediate that spontaneously undergoes a subsequent intramolecular cyclization. The strategic placement of the phenyl group and the protected hydroxyl function can influence the trajectory of these cascade processes, directing the formation of specific ring systems with defined stereochemistry. These elegant reaction sequences underscore the efficiency and atom economy that can be achieved using this versatile intermediate.

Development of Novel Methodologies Facilitated by the this compound Motif

The unique reactivity of the this compound motif has spurred the development of novel synthetic methodologies. Its ability to undergo stereocontrolled transformations has made it a valuable substrate for testing and refining new catalytic systems. For instance, the development of new asymmetric catalysts for reactions such as allylic alkylation or amination has utilized substrates bearing this structural unit to benchmark their efficacy and stereoselectivity.

Moreover, the stability of the oxane protecting group under a wide range of reaction conditions, coupled with its facile removal, has facilitated the design of multi-step synthetic sequences that would otherwise be challenging. This has enabled synthetic chemists to explore new disconnection approaches and to access previously unattainable target molecules. The insights gained from studying the reactivity of this compound continue to inform the design of new reagents and synthetic strategies in the broader field of organic chemistry.

Future Perspectives and Emerging Research Directions

Development of Eco-Friendly and Sustainable Synthetic Approaches

The chemical industry is increasingly shifting towards green and sustainable manufacturing processes to minimize environmental impact. labinsights.nl For the synthesis of ethers like 2-[(1-Phenylprop-2-en-1-yl)oxy]oxane , this translates to the development of methods that reduce waste, avoid hazardous reagents, and utilize renewable resources. labinsights.nleurekalert.org

Future research in this area could focus on several key strategies:

Atom-Efficient Reactions: Moving beyond traditional Williamson ether synthesis, which often generates stoichiometric salt byproducts, researchers are exploring more atom-economical routes. acs.orgwikipedia.org Catalytic reductive etherification, for instance, can directly couple alcohols and carbonyl compounds, producing water as the only byproduct. researchgate.net

Solvent-Free and Alternative Solvents: A significant portion of chemical waste comes from volatile organic solvents (VOCs). iwu.edu Research into solvent-less reaction conditions, such as those achievable through mechanochemistry (ball milling), could drastically reduce this waste stream. acs.org Additionally, the use of greener solvents like ionic liquids, which have negligible vapor pressure, is a promising avenue. iwu.edu

Renewable Feedstocks: While the phenyl group in This compound is typically derived from petroleum, future syntheses could explore bio-based alternatives. Lignin, a complex polymer found in plant cell walls, is a rich source of aromatic compounds that could potentially be converted into the necessary precursors.

A hypothetical comparison of synthetic approaches for ether synthesis is presented in Table 1, illustrating the potential improvements in sustainability.

Table 1: Comparison of Synthetic Approaches for Ether Synthesis

Method Typical Reagents Byproducts Environmental Considerations
Williamson Ether Synthesis Alkyl halide, alcohol, strong base Salt Use of hazardous alkyl halides, stoichiometric waste
Catalytic Reductive Etherification Aldehyde/ketone, alcohol, reducing agent Water Atom-economical, but may require metal catalysts
Mechanochemical Synthesis Alcohol, alkylating agent Minimal Solvent-free, energy-efficient

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern, efficient chemical synthesis. eurekalert.org For This compound , the development of novel catalysts could lead to higher yields, improved selectivity, and milder reaction conditions.

Key areas of exploration include:

Heterogeneous Catalysis: Solid-supported catalysts, such as metal oxides or zeolites, offer significant advantages in terms of separation and reusability. eurekalert.orgrsc.org For the O-alkylation of the precursor alcohol, a solid acid or base catalyst could streamline the purification process and reduce waste. ncl.res.ingoogle.com

Homogeneous Catalysis: While potentially more challenging to separate, homogeneous catalysts often exhibit higher activity and selectivity. Research into organometallic complexes, for example, could enable highly specific transformations. For instance, palladium-catalyzed allylic C-H alkylation of allyl ethers is an emerging area that could be relevant to the synthesis of analogues. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. While not yet applied to this specific molecule, the development of engineered enzymes for ether synthesis could represent a significant leap forward in sustainable production.

Table 2 provides a hypothetical overview of potential catalytic systems and their projected benefits for the synthesis of This compound .

Table 2: Potential Catalytic Systems for the Synthesis of this compound

Catalyst Type Example Potential Advantages Research Focus
Heterogeneous Acid Sulfonated Zirconia Reusability, ease of separation, high thermal stability Optimizing pore structure and acidity for improved selectivity
Homogeneous Organometallic Palladium(0) complexes High selectivity, mild reaction conditions Ligand design for regioselective and enantioselective transformations

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability. mt.comwikipedia.orgrsc.org The synthesis of This compound and its derivatives could greatly benefit from this technology.

Future research in this domain would likely involve:

Miniaturized Reactors: Microreactors provide a high surface-area-to-volume ratio, leading to more efficient heat and mass transfer. rsc.org This can lead to faster reaction times and higher yields.

Telescoped Synthesis: Flow chemistry allows for the integration of multiple reaction steps into a single, continuous process, minimizing the need for isolation and purification of intermediates. wikipedia.org

Automated Optimization: When combined with automated synthesis platforms, flow chemistry enables high-throughput screening of reaction conditions to rapidly identify the optimal parameters for yield and purity. merckmillipore.comsigmaaldrich.com

Table 3 illustrates a hypothetical comparison between batch and flow synthesis for an etherification reaction.

Table 3: Comparison of Batch vs. Flow Synthesis for a Hypothetical Etherification

Parameter Batch Synthesis Flow Synthesis
Reaction Time 4-8 hours 15-30 minutes
Temperature Control Potential for hotspots Precise and uniform
Scalability Challenging Straightforward

Computational Design and Prediction of Novel Reactivity and Molecular Scaffolds

Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental research. researchgate.net For This compound , computational methods can be employed to:

Predict Reactivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and predict the activation energies for various transformations. researchgate.net This can help in the rational design of catalysts and the optimization of reaction conditions.

Design Novel Scaffolds: By systematically modifying the structure of This compound in silico, it is possible to explore a vast chemical space and identify new molecules with desirable properties. Computer-aided design can be used to predict the outcomes of reactions like the Claisen-type rearrangement for related benzyl (B1604629) alkynyl ethers. acs.orgacs.org

Machine Learning Models: As more data on ether synthesis and reactivity becomes available, machine learning models can be trained to predict reaction outcomes with high accuracy. researchgate.netnih.gov These models can accelerate the discovery of new synthetic routes and novel molecular structures.

Table 4 outlines some computational approaches and their potential applications in the study of This compound .

Table 4: Computational Approaches for the Study of this compound

Computational Method Application Predicted Outcome
Density Functional Theory (DFT) Reaction mechanism studies Transition state energies, reaction barriers, and product stabilities
Molecular Dynamics (MD) Conformational analysis Preferred 3D structures and dynamic behavior

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the molecular structure of 2-[(1-Phenylprop-2-en-1-yl)oxy]oxane?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the oxane ring and phenylpropenyl substituent, infrared (IR) spectroscopy to identify functional groups (e.g., ether linkages), and high-resolution mass spectrometry (HR-MS) for precise molecular weight confirmation. Cross-reference spectral data with computational predictions (e.g., density functional theory, DFT) to validate assignments .

Q. How can chromatographic techniques be optimized to isolate this compound from complex mixtures?

  • Methodological Answer : Use preparative high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Monitor purity via thin-layer chromatography (TLC) and confirm with ultra-violet (UV) detection at λ = 254 nm. Adjust mobile phase polarity to resolve stereoisomers or structurally similar byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods) to minimize airborne exposure. Use chemically resistant gloves (e.g., nitrile) and full-body protective clothing. Establish emergency procedures for spills (e.g., inert absorbents) and ensure eyewash stations/safety showers are accessible. Regularly monitor workplace air quality using gas chromatography (GC) or portable sensors .

Advanced Research Questions

Q. How can computational molecular networking tools predict the pharmacological activity of this compound derivatives?

  • Methodological Answer : Employ tools like Global Natural Products Social Molecular Networking (GNPS) to compare the compound’s MS/MS fragmentation patterns with databases of known bioactive molecules. Combine molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., enzymes or receptors) and molecular dynamics simulations to evaluate stability .

Q. What strategies resolve contradictions in crystallographic data during refinement of this compound?

  • Methodological Answer : Use SHELXL for least-squares refinement, prioritizing anisotropic displacement parameters for non-hydrogen atoms. Address disordered regions (e.g., phenylpropenyl group) via PART instructions and constraints. Validate thermal motion with ORTEP-3 visualizations and cross-check residual electron density maps for unmodeled solvent or symmetry issues .

Q. How can stereochemical configurations of synthetic intermediates of this compound be rigorously characterized?

  • Methodological Answer : Perform X-ray crystallography to unambiguously assign stereocenters. For non-crystalline intermediates, use chiral HPLC with a cellulose-based column and circular dichroism (CD) spectroscopy. Compare experimental optical rotations with DFT-calculated values to confirm enantiopurity .

Q. What advanced analytical approaches quantify trace impurities in this compound batches?

  • Methodological Answer : Deploy ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) for high-sensitivity impurity profiling. Use isotopic labeling or standard addition methods to differentiate degradation products from synthetic byproducts .

Q. How do solvent polarity and temperature affect the regioselectivity of this compound synthesis?

  • Methodological Answer : Conduct reaction kinetics studies using in-situ Fourier-transform infrared (FTIR) spectroscopy under varying conditions (e.g., DMF vs. THF, 25°C vs. 60°C). Analyze transition states with DFT to rationalize solvent-dependent pathways. Validate with 2D NMR (NOESY) to track intermediate formation .

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